

In-Depth Toxicological Profile of 2,4-Diamino-6-nitrotoluene

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Compound of Interest

Compound Name: 2,4-Diamino-6-nitrotoluene

Cat. No.: B1208478

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This technical guide provides a comprehensive overview of the available toxicological data for **2,4-diamino-6-nitrotoluene** (2,4-DANT). It is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

2,4-Diamino-6-nitrotoluene is a key metabolite of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Its presence in biological systems following TNT exposure necessitates a thorough understanding of its toxicological profile. Available data suggests that 2,4-DANT possesses a weak acute toxic potential compared to its parent compound. However, concerns regarding its genotoxicity and potential carcinogenicity exist, largely inferred from the known effects of structurally similar compounds, such as 2,4-diaminotoluene (2,4-DAT). This guide synthesizes the current knowledge on the acute toxicity, genotoxicity, carcinogenicity, and metabolic pathways associated with 2,4-DANT.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₇ H ₉ N ₃ O ₂	[1]
Molecular Weight	167.17 g/mol	[1]
Appearance	-	-
CAS Number	6629-29-4	[1]
Synonyms	4-methyl-5-nitrobenzene-1,3-diamine, 2-Nitro-4,6-diaminotoluene	[1]

Toxicological Data

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for **2,4-diamino-6-nitrotoluene** are not readily available in the reviewed literature. However, studies on the toxicity of TNT and its transformation products have characterized 2,4-DANT as having a weak toxic potential.[2] In comparison to parent compounds like TNT and dinitrotoluenes, the fully reduced amino derivatives tend to be less acutely toxic.

For context, the oral LD50 values for related compounds in rats are provided below:

Compound	Sex	LD50 (mg/kg)	Reference
2,4,6-Trinitrotoluene (TNT)	Male	1320	[3]
2,4,6-Trinitrotoluene (TNT)	Female	794	[3]
2,4-Dinitrotoluene (2,4-DNT)	-	959	[4]
2,6-Dinitrotoluene (2,6-DNT)	-	607	[4]

Genotoxicity

There are indications that **2,4-diamino-6-nitrotoluene** exhibits genotoxic potential. As a metabolite of TNT, which is known to be mutagenic, its genotoxicity is of significant interest. While specific quantitative data from Ames tests or chromosomal aberration assays for 2,4-DANT were not found in the reviewed literature, the genotoxicity of its structural analogue, 2,4-diaminotoluene (2,4-DAT), is well-documented. 2,4-DAT is mutagenic in *Salmonella typhimurium* strains, particularly with metabolic activation.

The mutagenicity of nitroaromatic compounds is often linked to the reduction of the nitro group to a hydroxylamine intermediate, which can then interact with DNA.

Carcinogenicity

Direct carcinogenicity studies on **2,4-diamino-6-nitrotoluene** were not identified. However, the carcinogenicity of the closely related compound, 2,4-diaminotoluene (2,4-DAT), has been established in animal studies. 2,4-DAT is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5]

A bioassay of 2,4-diaminotoluene in F344 rats and B6C3F1 mice showed that it was carcinogenic, inducing hepatocellular carcinomas and mammary gland adenomas/carcinomas in rats.[6] In female mice, it induced hepatocellular carcinomas.[6]

Species	Sex	Route	Target Organ(s)	Reference
Rat (F344)	Male	Oral (feed)	Liver (hepatocellular carcinomas or neoplastic nodules)	[6]
Rat (F344)	Female	Oral (feed)	Liver (hepatocellular carcinomas or neoplastic nodules), Mammary gland (carcinomas or adenomas)	[6]
Mouse (B6C3F1)	Female	Oral (feed)	Liver (hepatocellular carcinomas)	[6]

Given the structural similarity, the carcinogenic potential of 2,4-DANT warrants further investigation.

Reproductive and Developmental Toxicity

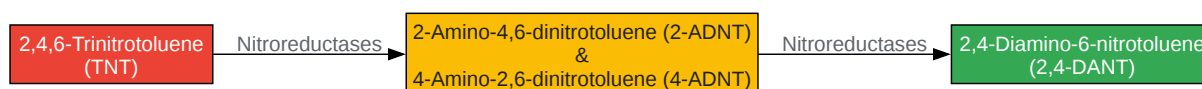
No specific studies on the reproductive and developmental toxicity of **2,4-diamino-6-nitrotoluene** were found. The parent compound, TNT, has been shown to cause reproductive toxicity in male rats, including testicular atrophy and degenerated germinal epithelium at high doses.[7] One proposed mechanism for TNT-induced reproductive toxicity is oxidative DNA damage in the testis mediated by its metabolites.[8]

Metabolism and Toxicological Mechanisms

Metabolic Pathway of TNT to 2,4-Diamino-6-nitrotoluene

2,4-Diamino-6-nitrotoluene is a product of the reductive metabolism of 2,4,6-trinitrotoluene (TNT). This biotransformation is a stepwise reduction of the nitro groups, primarily carried out

by nitroreductases.[9] The initial reduction of TNT forms 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[9] Further reduction of these aminodinitrotoluenes leads to the formation of diaminonitrotoluenes, including 2,4-DANT.[9]



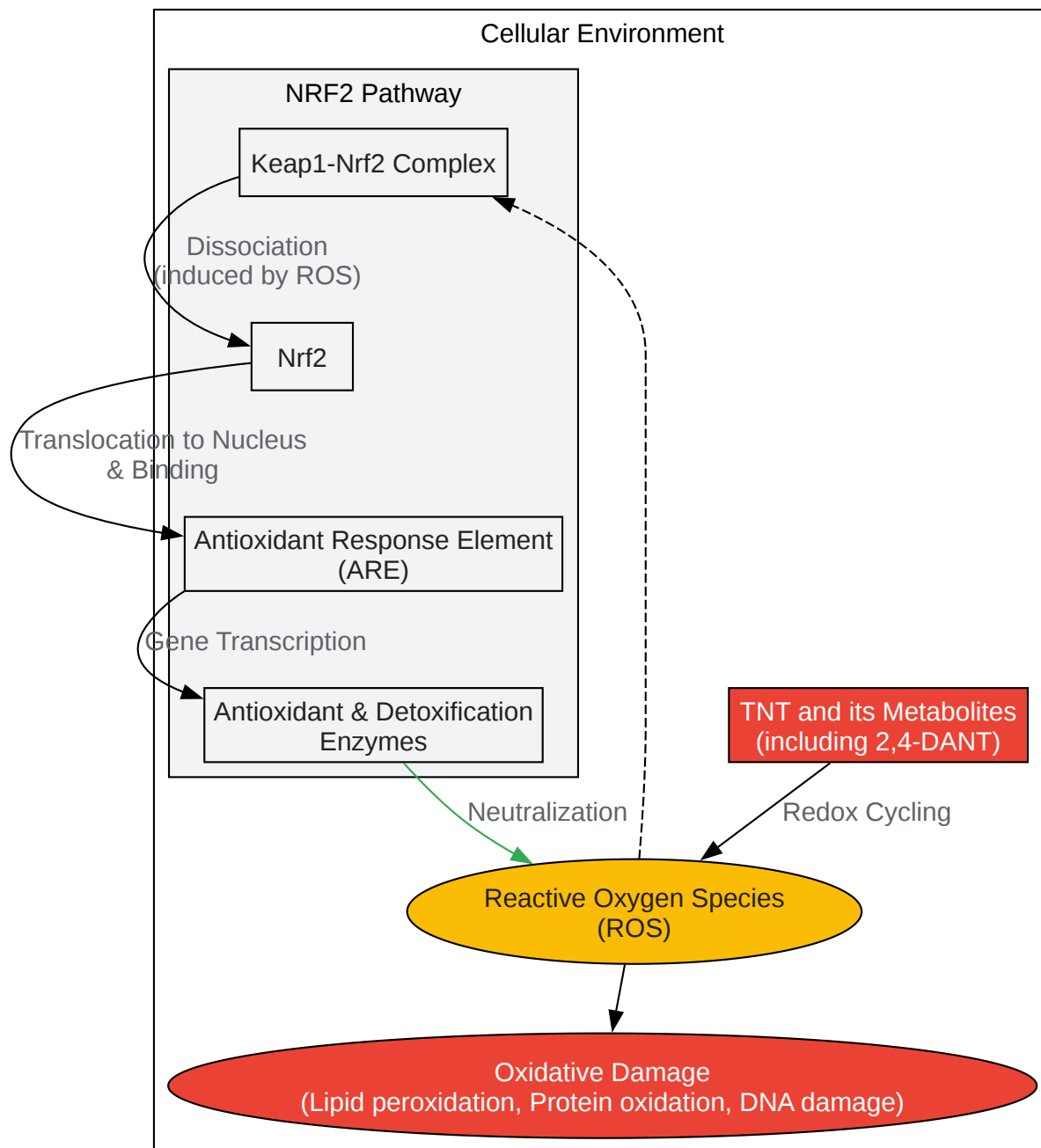
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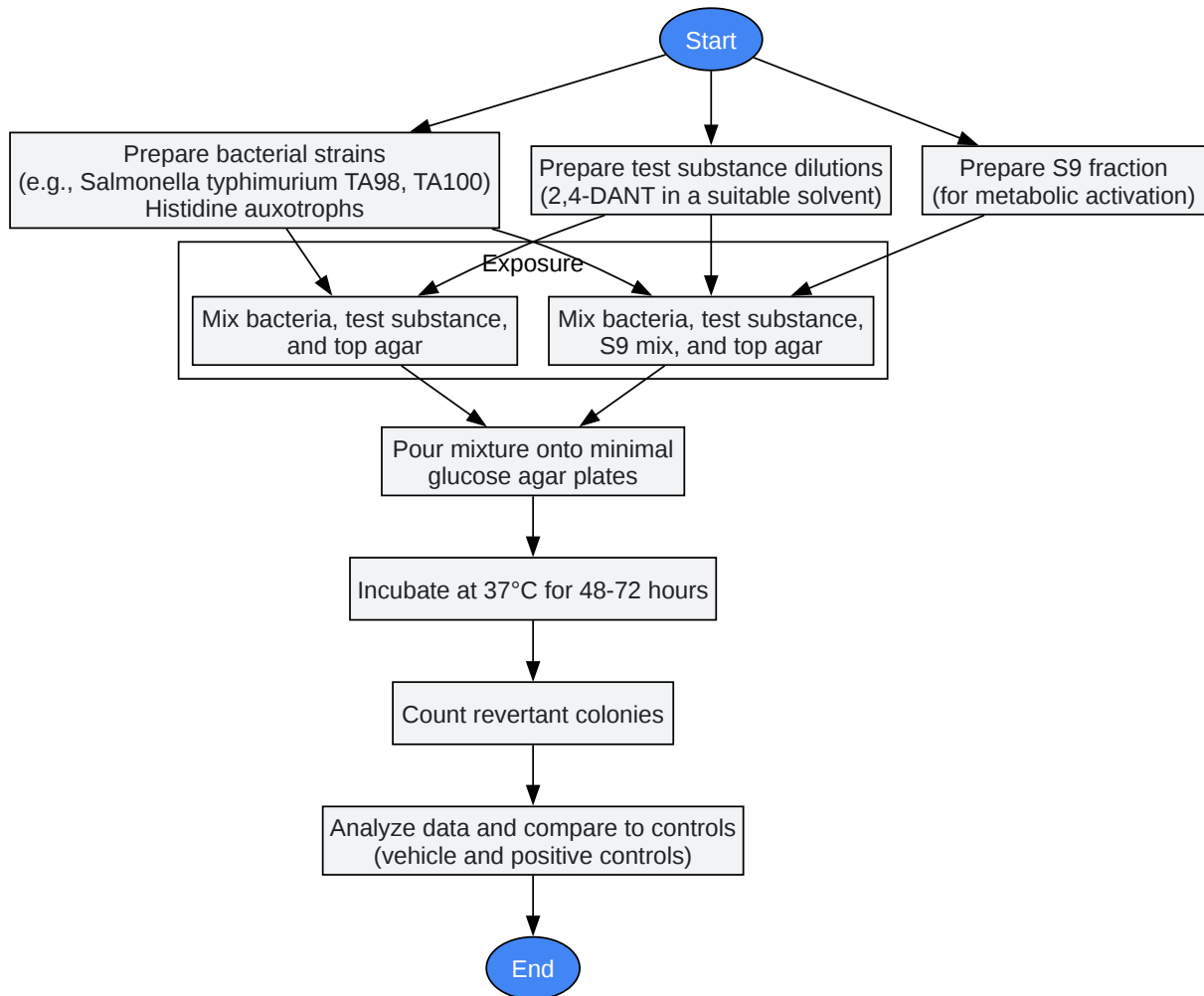
Caption: Metabolic reduction of TNT to 2,4-DANT.

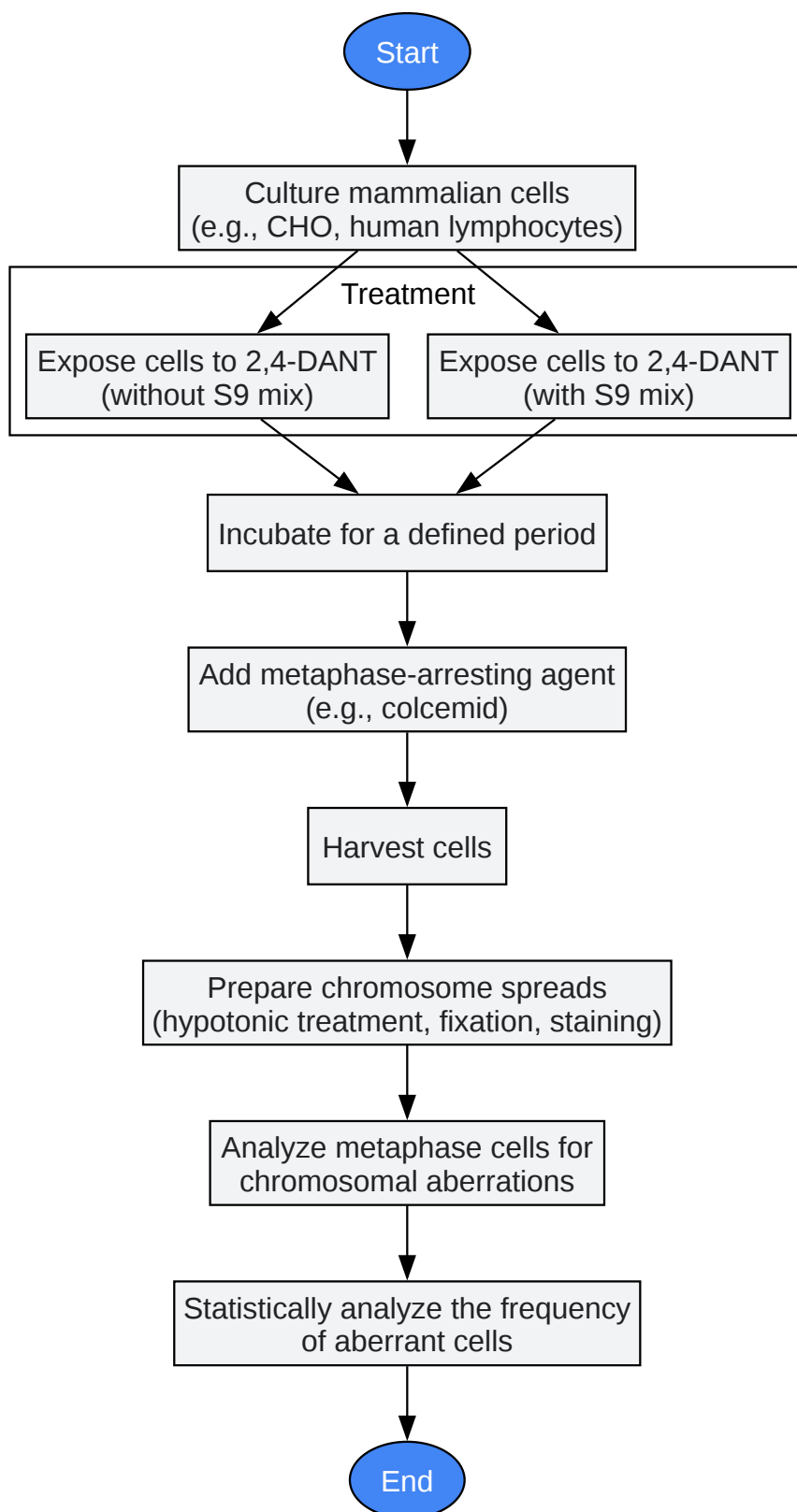
Potential Mechanism of Toxicity: Oxidative Stress

The toxicity of many nitroaromatic compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process can be initiated by the one-electron reduction of the nitro group to a nitro anion radical. This radical can then transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion. This futile cycle can lead to a depletion of cellular reducing equivalents (e.g., NADPH) and an accumulation of ROS, causing damage to lipids, proteins, and DNA.

A study on the effects of various nitrotoluenes on rat liver cells indicated the involvement of the NRF2-mediated oxidative stress response pathway.[10] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the NRF2 pathway is a key cellular defense mechanism against oxidative stress.







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